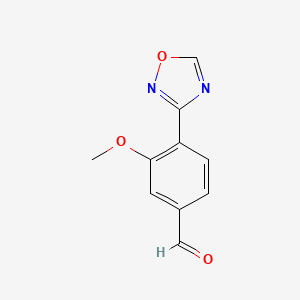![molecular formula C18H19NO2 B12454184 propyl 4-{[(E)-(4-methylphenyl)methylidene]amino}benzoate](/img/structure/B12454184.png)
propyl 4-{[(E)-(4-methylphenyl)methylidene]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROPYL 4-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE is an organic compound with the molecular formula C18H19NO2. It is a derivative of benzoic acid and is characterized by the presence of a propyl ester group and a Schiff base linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE typically involves the condensation reaction between 4-methylbenzaldehyde and 4-aminobenzoic acid propyl ester. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of PROPYL 4-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
PROPYL 4-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base linkage to an amine group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
PROPYL 4-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of PROPYL 4-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The Schiff base linkage in the compound can interact with various enzymes and proteins, potentially inhibiting their activity. Additionally, the aromatic ring and ester group may contribute to the compound’s overall biological activity by facilitating interactions with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- PROPYL 4-[(E)-[(3-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE
- PROPYL 4-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE
- PROPYL 4-[(E)-[(4-ETHYLPHENYL)METHYLIDENE]AMINO]BENZOATE
Uniqueness
PROPYL 4-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the propyl ester group also distinguishes it from other similar compounds, potentially affecting its solubility and interaction with biological systems.
Propriétés
Formule moléculaire |
C18H19NO2 |
|---|---|
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
propyl 4-[(4-methylphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C18H19NO2/c1-3-12-21-18(20)16-8-10-17(11-9-16)19-13-15-6-4-14(2)5-7-15/h4-11,13H,3,12H2,1-2H3 |
Clé InChI |
ZGLKHEZJIHCWJH-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



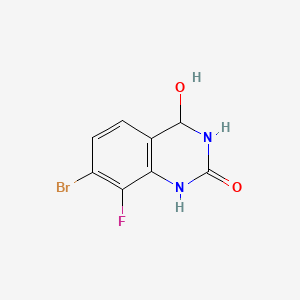
![4-bromo-2-[(E)-[(5-phenyl-1H-pyrazol-3-yl)imino]methyl]phenol](/img/structure/B12454132.png)
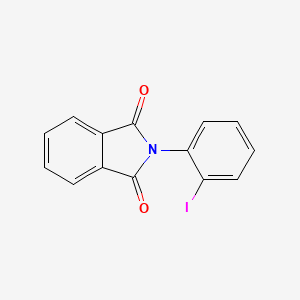
![5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B12454137.png)
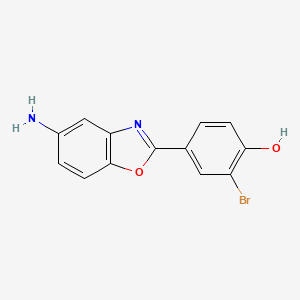
![2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-methyl-4-nitrophenol](/img/structure/B12454155.png)
![4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12454168.png)
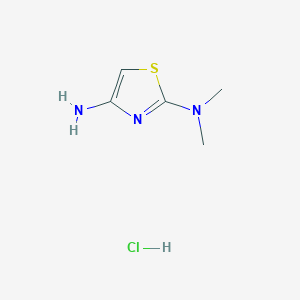
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-phenoxyacetamide](/img/structure/B12454172.png)
![4-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid](/img/structure/B12454178.png)
![4-methyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B12454180.png)
![2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B12454181.png)
